7-Iodo-6-methoxybenzo[d]thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6INOS |
|---|---|
Molecular Weight |
291.11 g/mol |
IUPAC Name |
7-iodo-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H6INOS/c1-11-6-3-2-5-8(7(6)9)12-4-10-5/h2-4H,1H3 |
InChI Key |
GGJXRJJRHODGHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CS2)I |
Origin of Product |
United States |
Synthetic Methodologies for 7 Iodo 6 Methoxybenzo D Thiazole
Retrosynthetic Analysis of the 7-Iodo-6-methoxybenzo[d]thiazole Core
A logical retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection approaches. The most common and versatile strategy involves the formation of the thiazole (B1198619) ring as the final key step. This approach (Route A in Figure 1) disconnects the C2-S and C2-N bonds, leading back to a key intermediate, 2-amino-5-iodo-4-methoxythiophenol, and a suitable one-carbon synthon (e.g., formic acid or its equivalent).
A second, less common, approach (Route B in Figure 1) would involve the formation of the benzene (B151609) ring through annulation strategies, which is generally more complex for this specific substitution pattern. Therefore, the focus of synthetic efforts typically lies in the construction and subsequent cyclization of the appropriately substituted 2-aminothiophenol (B119425) precursor.
Figure 1. Retrosynthetic Analysis of this compound (Image depicting the two primary retrosynthetic disconnections of the target molecule)
Precursor Synthesis and Functionalization Pathways
The cornerstone of the synthesis of this compound is the preparation of the key intermediate, 2-amino-5-iodo-4-methoxythiophenol. A plausible synthetic sequence would commence from a readily available starting material such as p-anisidine.
One potential pathway involves the initial synthesis of 2-amino-6-methoxybenzothiazole (B104352) from p-anisidine. This can be achieved through reaction with potassium thiocyanate (B1210189) in the presence of bromine, a classic method for the synthesis of 2-aminobenzothiazoles. Subsequently, the 2-amino group can be removed, for instance, via a Sandmeyer-type reaction, to yield 6-methoxybenzothiazole (B1296504). The challenge then lies in the regioselective iodination of this intermediate at the C7 position.
Alternatively, a more direct approach would involve the synthesis of a substituted aniline (B41778) that already contains the required iodo and methoxy (B1213986) groups in the correct orientation. For example, the synthesis could start from 4-methoxyaniline, which would first be iodinated. The directing effects of the amino and methoxy groups would need to be carefully considered to achieve the desired regiochemistry. Subsequent introduction of the thiol group ortho to the amino group would then lead to the key 2-amino-5-iodo-4-methoxythiophenol precursor. The synthesis of 4-methoxybenzenethiol (B147237) from aryl iodides using reagents like sodium sulfide (B99878) nonahydrate and copper has been reported, offering a potential route for the introduction of the thiol group. tandfonline.com
Regioselective Iodination Strategies for Benzo[d]thiazole Scaffolds
Achieving regioselective iodination at the C7 position of a 6-methoxybenzothiazole is a critical and challenging step. The electronic properties of the benzothiazole (B30560) ring system and the directing effects of the existing substituents play a crucial role. The methoxy group at C6 is an ortho-, para-director, which would activate the C5 and C7 positions for electrophilic substitution. The thiazole ring itself is generally deactivating.
Several iodinating agents can be employed, including molecular iodine, N-iodosuccinimide (NIS), and iodine monochloride (ICl). The choice of reagent and reaction conditions can significantly influence the regioselectivity. For instance, the use of NIS under neutral conditions is a common method for the iodination of aromatic compounds. nih.gov
Directing group strategies can also be envisioned to enforce C7 iodination. A suitable directing group could be temporarily installed at a position that sterically or electronically favors iodination at the desired C7 position. For example, a removable group at the C5 position could potentially direct an incoming electrophile to C7. However, specific examples of such strategies for the C7-iodination of 6-methoxybenzothiazoles are not prevalent in the literature.
Introduction and Manipulation of the Methoxy Moiety in Benzo[d]thiazole Derivatives
The methoxy group is typically introduced early in the synthetic sequence, often starting from a methoxy-substituted aniline like p-anisidine. This is generally a more straightforward approach than introducing the methoxy group onto a pre-formed benzothiazole ring.
However, if a benzothiazole with a hydroxyl group at the C6 position were available, the methoxy group could be introduced via a Williamson ether synthesis, using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been described, which could serve as precursors for such a strategy. researchgate.net
One-Pot and Multi-Component Reaction Approaches to this compound Synthesis
While a specific one-pot synthesis for this compound is not explicitly documented, the principles of one-pot and multi-component reactions are increasingly being applied to the synthesis of benzothiazole derivatives to enhance efficiency. mdpi.comresearchgate.net A hypothetical one-pot approach could involve the in-situ generation of the 2-amino-5-iodo-4-methoxythiophenol precursor followed by immediate cyclization with a suitable C1 synthon. Such a process would eliminate the need for isolation and purification of intermediates, thereby saving time and resources.
For example, a multi-component reaction could potentially bring together a suitably substituted aniline, a source of sulfur, and a one-carbon electrophile in a single reaction vessel. However, achieving the required regioselectivity for the iodination step within a one-pot sequence would be a significant challenge.
Catalytic Methods in this compound Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to improve reaction efficiency and selectivity. For the synthesis of this compound, catalytic methods could be employed in several key steps.
The formation of the benzothiazole ring itself can be catalyzed. For instance, the condensation of 2-aminothiophenols with aldehydes or carboxylic acids can be promoted by various catalysts, including acid catalysts, metal catalysts, and even iodine itself. tandfonline.com
More advanced catalytic methods involve the direct C-H functionalization of the benzothiazole core. While direct C-H iodination at the C7 position of 6-methoxybenzothiazole is not well-established, palladium-catalyzed enantioselective C-H iodination has been reported for other classes of compounds, suggesting that catalytic approaches to direct iodination are feasible. nih.gov The development of a suitable ligand and catalytic system would be crucial for achieving the desired regioselectivity.
Efficiency, Atom Economy, and Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly important in the design of synthetic routes. This involves maximizing atom economy, using less hazardous reagents and solvents, and improving energy efficiency. researchgate.netnih.govbohrium.comorgchemres.org
For the synthesis of this compound, several aspects can be considered from a green chemistry perspective. The choice of starting materials and reagents is critical. Using readily available and less toxic starting materials is preferred. The use of catalytic methods, as discussed above, inherently improves atom economy by reducing the need for stoichiometric reagents.
Solvent selection is another key factor. The use of greener solvents such as water, ethanol, or glycerol (B35011), or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact of the synthesis. orgchemres.org For example, the synthesis of 2-arylbenzothiazoles in glycerol at ambient temperature has been reported. orgchemres.org Microwave-assisted synthesis can also be a greener alternative, often leading to shorter reaction times and reduced energy consumption. mdpi.com
Below is a table summarizing various synthetic approaches to benzothiazoles, highlighting aspects of green chemistry.
| Synthetic Approach | Catalyst/Reagent | Solvent | Green Chemistry Aspects |
| Condensation of 2-aminothiophenol and aldehydes | Glycerol | None | Use of a renewable, non-toxic solvent; ambient temperature. orgchemres.org |
| Cyclization of phenylthioureas | N-bromosuccinimide/Bu4NBr | DME | Avoids harsh thermal conditions, corrosive reagents, and halogenated solvents. mdpi.com |
| Condensation of 2-aminothiophenol and aldehydes | SnP2O7 | None (heterogeneous) | Reusable catalyst, short reaction times. nih.gov |
| Condensation of 2-aminothiophenol and benzoic acids | Molecular Iodine | Solvent-free | Solvent-free conditions, economical. tandfonline.com |
| Cyclization of 2-aminothiophenols with CO2 | Diethylsilane/DBU | NMP | Use of CO2 as a C1 source. nih.gov |
Reactivity and Derivatization Chemistry of 7 Iodo 6 Methoxybenzo D Thiazole
Transition Metal-Catalyzed Cross-Coupling Reactions of the Iodo Group
The carbon-iodine bond in 7-Iodo-6-methoxybenzo[d]thiazole is the primary site for a variety of powerful palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for milder reaction conditions and broader substrate scope. These reactions are fundamental for the construction of complex molecular architectures, enabling the introduction of diverse functional groups at the 7-position of the benzothiazole (B30560) core.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govfrontiersin.org For this compound, this reaction would enable the introduction of various aryl, heteroaryl, or vinyl substituents at the 7-position.
The general reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond of this compound, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific boronic acid used. While specific examples for this compound are not extensively documented, analogous reactions on other aryl iodides and benzothiazole systems suggest high efficiency. nih.govarkat-usa.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl2 | SPhos | Cs2CO3 | Dioxane | 120 (Microwave) | Good to Excellent | arkat-usa.org |
| Na2PdCl4 | sSPhos | - | Water/Acetonitrile (B52724) | 37 | Good to Excellent | frontiersin.org |
| Pd(OAc)2 | - | K2CO3 | DMF/H2O | 30 | High | mdpi-res.com |
This table represents typical conditions for Suzuki-Miyaura couplings of aryl iodides and may be applicable to this compound.
The Sonogashira coupling provides a powerful means of introducing alkyne moieties, forming a C-C triple bond between a terminal alkyne and an aryl halide. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. For this compound, this would lead to the synthesis of 7-alkynyl-6-methoxybenzo[d]thiazoles, which are valuable precursors for further transformations.
The catalytic cycle is believed to involve the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) intermediate generated from the oxidative addition of the aryl iodide. Reductive elimination then affords the alkynylated product. Copper-free Sonogashira protocols have also been developed. nih.gov
Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)2 | CuI | Dabco | Air | Room Temp. | Quantitative | nih.gov |
| Pd(PPh3)2Cl2 | CuI | Et3N | DME | - | Very Good | researchgate.net |
This table outlines common conditions for Sonogashira couplings of aryl iodides, which are expected to be effective for this compound.
The Heck reaction is a palladium-catalyzed method for the formation of a C-C bond between an aryl halide and an alkene, leading to the synthesis of substituted alkenes. In the case of this compound, reaction with various alkenes would yield 7-vinyl- or 7-styrenyl-6-methoxybenzo[d]thiazole derivatives. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. The regioselectivity of the addition to the alkene is a key consideration in this reaction.
The Stille reaction utilizes organostannanes as coupling partners with organohalides, catalyzed by palladium complexes. wikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide range of functional groups. researchgate.net The coupling of this compound with various organostannanes would provide a versatile route to a wide array of substituted benzothiazoles.
The Negishi coupling, on the other hand, employs organozinc reagents. wikipedia.org These reagents are generally more reactive than organoboranes or organostannanes, which can be advantageous for less reactive aryl halides. However, they are also more sensitive to moisture and air. The reaction of this compound with an appropriate organozinc reagent in the presence of a palladium or nickel catalyst would be an effective method for C-C bond formation.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives. The application of this methodology to this compound would allow for the introduction of primary and secondary amine functionalities at the 7-position. The choice of palladium precursor, phosphine ligand, and base is critical for the success of this transformation, with different generations of catalysts developed to accommodate a wide range of amine coupling partners. wikipedia.orgresearchgate.net
Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| γ-Fe2O3@MBD/Pd-Co | - | K3PO4 | Water | 100 | High | researchgate.net |
| [Pd(allyl)Cl]2 | t-BuXPhos | NaOt-Bu | Toluene | - | Good | nih.gov |
This table shows representative conditions for the Buchwald-Hartwig amination of aryl iodides, which could be adapted for this compound.
The formation of C-O and C-S bonds via cross-coupling reactions provides access to aryl ethers and thioethers, respectively. While palladium catalysis is common, copper-catalyzed systems, often referred to as Ullmann-type couplings, are also frequently employed, particularly for C-O and C-S bond formation.
For this compound, a palladium- or copper-catalyzed reaction with alcohols or phenols would yield 7-alkoxy- or 7-aryloxy-6-methoxybenzo[d]thiazoles. Similarly, coupling with thiols or thiophenols would produce the corresponding 7-alkylthio- or 7-arylthio-6-methoxybenzo[d]thiazoles. These reactions significantly expand the diversity of functional groups that can be introduced onto the benzothiazole scaffold.
Nucleophilic Substitution Reactions at the Iodo-Position
The iodine atom at the 7-position of the benzothiazole ring is a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions, particularly those catalyzed by transition metals. The high reactivity of the C-I bond enables a range of cross-coupling reactions.
Prominent examples of such transformations include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. While specific examples for this compound are not extensively documented in readily available literature, the Suzuki coupling of other substituted bromobenzothiazoles, such as 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids, proceeds efficiently to yield 2-amino-6-arylbenzothiazoles. nih.gov This suggests that this compound would readily participate in Suzuki coupling reactions with aryl or vinyl boronic acids or their esters to furnish 7-aryl or 7-vinyl derivatives. The general conditions typically involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a base.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. This reaction is well-established for various iodo-substituted heterocycles. beilstein-journals.orgnih.gov For instance, the Sonogashira coupling of 2-substituted iodo- and bromobenzothiazoles has been successfully employed to synthesize alkynylated benzothiazole derivatives. researchgate.netresearchgate.net It is therefore highly probable that this compound would undergo Sonogashira coupling with a variety of terminal alkynes to produce 7-alkynyl-6-methoxybenzo[d]thiazoles.
Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst. This reaction has been applied to the synthesis of vinyl-substituted benzothiazoles. nih.gov Thus, this compound is expected to react with various alkenes to yield 7-vinyl-6-methoxybenzo[d]thiazole derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. It is a versatile method for the amination of aryl halides. Although specific examples with this compound are not prevalent in the literature, the general applicability of this reaction to other aryl iodides suggests its potential for the synthesis of 7-amino-6-methoxybenzo[d]thiazole derivatives by reacting it with a wide range of primary and secondary amines.
Reactions Involving the Benzo[d]thiazole Heterocycle
The benzo[d]thiazole ring system itself can undergo various chemical modifications, both on the benzene (B151609) and the thiazole (B1198619) rings.
The directing effects of the methoxy (B1213986) and iodo substituents, as well as the fused thiazole ring, will influence the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is a strong activating group and is ortho-, para-directing. The iodine atom is a deactivating group but is also ortho-, para-directing. The thiazole ring is generally considered to be electron-withdrawing. wikipedia.org
Given the substitution pattern of this compound, the most likely positions for electrophilic attack would be the C4 and C5 positions of the benzene ring. However, steric hindrance from the adjacent iodo and methoxy groups might influence the outcome. Specific studies on the electrophilic substitution of this particular molecule are not widely reported, but analogies can be drawn from related benzothiazole systems.
The thiazole ring within the benzo[d]thiazole scaffold also offers opportunities for derivatization.
N-Alkylation: The nitrogen atom of the thiazole ring can be alkylated using various alkylating agents. For instance, the N-alkylation of iodo-benzothiazole has been achieved using iodo-butane in acetonitrile at elevated temperatures. researchgate.net Similarly, 2-aminobenzothiazole (B30445) undergoes N-alkylation at the endocyclic nitrogen atom with α-iodo ketones. mdpi.comnih.gov Therefore, this compound can be expected to undergo N-alkylation to form the corresponding benzothiazolium salts.
Reactions at the C2-Position: While the C2 position is unsubstituted in the parent benzo[d]thiazole, in derivatives where this position is functionalized, further reactions can occur. For example, 2-aminobenzothiazole derivatives can be synthesized and further modified. ekb.egiosrjournals.org
Transformations of the Methoxy Group
The methoxy group at the 6-position is a key functional group that can be chemically altered to introduce other functionalities.
The cleavage of the methyl ether to reveal a hydroxyl group is a common and important transformation.
Boron Tribromide (BBr₃): Boron tribromide is a powerful and widely used reagent for the demethylation of aryl methyl ethers. core.ac.uknih.govnih.govcommonorganicchemistry.com This reagent has been successfully employed for the deprotection of methoxy-substituted benzothiazoles to yield the corresponding hydroxybenzothiazoles. nih.gov The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at low temperatures. DFT calculations have elucidated the mechanism, suggesting that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govnih.gov
While direct conversion of the methoxy group to other oxygen-containing functionalities is less common than demethylation, subsequent reactions of the resulting hydroxyl group are numerous. For example, the hydroxyl group can be converted to an acetate (B1210297) group through acetylation with acetic anhydride. nih.gov
Generation and Reactivity of Organometallic Intermediates
The carbon-iodine bond at the 7-position of this compound is the principal site for the generation of organometallic intermediates. This functionality makes the compound an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via the formation of an organopalladium intermediate through oxidative addition of the iodo-benzothiazole to a palladium(0) complex.
While specific literature detailing the organometallic reactions of this compound is not abundant, its reactivity can be confidently inferred from studies on structurally similar halo-substituted benzothiazoles. The general reactivity trend suggests that the compound would readily participate in cornerstone cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. It is highly probable that this compound would efficiently couple with various aryl- or heteroarylboronic acids or their corresponding esters. For instance, the reaction of 2-amino-6-bromobenzothiazole with different arylboronic acids has been shown to proceed with good to excellent yields, highlighting the feasibility of such transformations on the benzothiazole core. nih.govresearchgate.net A hypothetical Suzuki coupling reaction of this compound is depicted below:
Scheme 1: Hypothetical Suzuki coupling reaction of this compound.
Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium catalyst. This reaction would enable the introduction of various alkenyl substituents at the 7-position of the benzothiazole ring system. The choice of catalyst, base, and solvent would be crucial in optimizing the reaction conditions and achieving high yields.
Sonogashira Coupling: The Sonogashira coupling reaction provides a direct route to synthesize alkynyl-substituted benzothiazoles by reacting this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is known for its mild conditions and high tolerance for various functional groups. The introduction of an alkynyl moiety opens up further possibilities for derivatization, such as click chemistry or the formation of more complex heterocyclic systems.
The following table summarizes the expected palladium-catalyzed cross-coupling reactions for this compound based on the reactivity of analogous compounds.
| Reaction Name | Coupling Partner | Expected Product | Catalyst System (Typical) |
| Suzuki Coupling | Arylboronic acid/ester | 7-Aryl-6-methoxybenzo[d]thiazole | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Heck Reaction | Alkene | 7-Alkenyl-6-methoxybenzo[d]thiazole | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |
| Sonogashira Coupling | Terminal Alkyne | 7-Alkynyl-6-methoxybenzo[d]thiazole | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) |
| Buchwald-Hartwig Amination | Amine | 7-Amino-6-methoxybenzo[d]thiazole | Pd catalyst, Ligand, Base |
| Stille Coupling | Organostannane | 7-Aryl/Alkenyl-6-methoxybenzo[d]thiazole | Pd catalyst |
Photochemical and Electrochemical Transformations
The unique electronic properties of the benzothiazole ring system, influenced by the methoxy and iodo substituents, suggest that this compound may exhibit interesting photochemical and electrochemical behaviors.
Photochemical Transformations: While specific studies on the photochemistry of this compound are limited, research on other benzothiazole derivatives provides valuable insights. Benzothiazoles are known to be photoactive, and their excited-state properties can be tuned by substituents. The presence of the heavy iodine atom could potentially influence the photophysical pathways, possibly promoting intersystem crossing to the triplet state. Upon UV irradiation, homolytic cleavage of the C-I bond could occur, generating a benzothiazolyl radical. This reactive intermediate could then participate in various radical-mediated transformations, such as hydrogen abstraction from the solvent or addition to unsaturated systems.
Furthermore, some benzothiazole derivatives are known to undergo excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift in their fluorescence spectra. While this compound itself does not possess the requisite intramolecular hydrogen bond donor for classical ESIPT, its derivatives, which could be synthesized via the organometallic routes described above, might be designed to exhibit this property.
Electrochemical Transformations: The electrochemical behavior of benzothiazole derivatives has been a subject of interest, particularly in the context of developing electroactive materials and sensors. The oxidation and reduction potentials of this compound would be influenced by the electron-donating methoxy group and the electron-withdrawing (and electrochemically active) iodo group.
Cyclic voltammetry studies on similar benzothiazole structures would suggest that the compound can undergo both oxidation and reduction processes. The oxidation would likely involve the benzothiazole ring system, while the reduction would be associated with the carbon-iodine bond. Electrochemical reduction could lead to the cleavage of the C-I bond, forming a benzothiazolyl anion, which could then be trapped by electrophiles. This provides an alternative, electrochemically driven method for the functionalization of the 7-position.
The electrochemical properties of benzothiazoles are also relevant in the context of corrosion inhibition, where they can form protective films on metal surfaces. The specific substitution pattern of this compound could modulate its adsorption and film-forming properties.
| Transformation | Expected Intermediate | Potential Application |
| Photochemical Cleavage | 7-Benzothiazolyl radical | Radical-mediated C-C bond formation |
| Electrochemical Reduction | 7-Benzothiazolyl anion | Electrosynthesis of derivatives |
| Electrochemical Oxidation | Benzothiazole radical cation | Development of electroactive materials |
Theoretical and Computational Investigations of 7 Iodo 6 Methoxybenzo D Thiazole
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of 7-Iodo-6-methoxybenzo[d]thiazole would be investigated using quantum chemical calculations. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the compound's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
For related benzothiazole (B30560) derivatives, studies have shown that the distribution of electron density and the energies of these frontier orbitals are significantly influenced by the nature and position of substituents on the benzothiazole core. nih.govnih.gov For instance, the introduction of electron-donating groups like methoxy (B1213986) (-OCH3) typically raises the energy of the HOMO, while electron-withdrawing groups can lower the LUMO energy. The iodine atom at the 7-position would also exert significant electronic effects due to its size and electronegativity.
Table 1: Representative Frontier Orbital Energies for Substituted Benzothiazoles
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Poly[3-(benzo[d]thiazole-2-yl)thiophene] | - | - | 0.621 | nih.gov |
| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (methoxy substituted) | - | - | 3.86 | nih.gov |
| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (halogenated) | - | - | 4.24 | nih.gov |
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) is a powerful computational method used to predict the reactivity and selectivity of molecules. By calculating electron density and related properties, DFT can identify sites susceptible to electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MESP) maps are often generated to visualize electron-rich and electron-poor regions of a molecule, providing insights into intermolecular interactions and reaction sites. nih.gov
In studies of similar molecules, DFT calculations at levels like B3LYP/6-311G(d,p) have been successfully used to optimize molecular geometries and predict reactivity. mdpi.comresearchgate.net For this compound, DFT would be employed to understand how the interplay between the electron-donating methoxy group and the halogen (iodo) group influences the reactivity of the thiazole (B1198619) and benzene (B151609) rings, guiding synthetic strategies for further functionalization.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying transition states, intermediates, and calculating activation energies. For the synthesis of thiazole derivatives, computational studies have helped to confirm reaction pathways, such as the SN2 mechanism in the cyclization step. nih.gov
For example, the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole was achieved by the cyclization of 2-aminothiophenol (B119425) and 4-methoxybenzaldehyde. mdpi.comresearchgate.net A computational investigation into the formation of this compound would similarly model the key reaction steps, such as the cyclization and iodination, to determine the most energetically favorable pathway and explain observed product distributions.
Prediction of Spectroscopic Signatures for Structural Assignment
Theoretical calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structural confirmation of newly synthesized compounds. DFT methods can accurately calculate vibrational frequencies (FT-IR), as well as nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comscielo.org.za
For new thiazole derivatives, researchers compare the experimentally obtained spectra with the computationally predicted spectra to validate the proposed structure. nih.govscielo.org.za Theoretical ¹H and ¹³C NMR spectra for this compound would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za The predicted chemical shifts for the aromatic protons and carbons, as well as for the methoxy group, would be benchmarked against experimental data to confirm the precise arrangement of the iodo and methoxy substituents on the benzothiazole framework.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis involves identifying all possible low-energy conformations (rotamers, tautomers) and mapping the free-energy landscape that connects them. nih.govresearchgate.net
For this compound, a key point of flexibility would be the rotation around the C-O bond of the methoxy group. While the benzothiazole ring system is largely planar, computational methods like metadynamics simulations could be used to explore the conformational space and determine the most stable orientation of the methoxy group relative to the fused ring system. This information is vital for understanding how the molecule might fit into a biological receptor or pack in a crystal lattice.
Intermolecular Interactions and Self-Assembly Prediction
Understanding how molecules of this compound interact with each other is key to predicting its solid-state properties and potential for self-assembly. Computational models can predict non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. The presence of an iodine atom makes halogen bonding a particularly relevant interaction to investigate.
Molecular dynamics (MD) simulations or crystal structure prediction algorithms could be employed to model the aggregation and self-assembly behavior of the molecule. These simulations provide insight into how intermolecular forces direct the formation of larger ordered structures, which is critical for materials science applications and for understanding the compound's solubility and crystal morphology.
Cheminformatics Approaches to Library Design
Cheminformatics utilizes computational techniques to analyze and generate chemical data, aiding in the design of compound libraries for drug discovery. Starting with a core scaffold like this compound, cheminformatics tools can be used to design a virtual library of derivatives with diverse physicochemical properties.
By systematically modifying substituents at various positions on the benzothiazole ring, virtual libraries can be created in silico. These libraries can then be screened for drug-like properties (e.g., Lipinski's rule of five) and potential biological activity using QSAR (Quantitative Structure-Activity Relationship) models and molecular docking simulations against specific biological targets. nih.gov This approach accelerates the discovery of new lead compounds by prioritizing the synthesis of molecules with the highest predicted potential.
Quantitative Structure-Property Relationships (QSPR) for Material Science Relevant Descriptors
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural features of a molecule with its macroscopic properties. In the realm of material science, QSPR models are invaluable for predicting the performance of novel compounds in various applications, thereby guiding the design of materials with desired characteristics. For this compound, while specific QSPR models are not extensively documented in publicly available research, we can analyze its key molecular descriptors, calculated through computational chemistry, to infer its potential material science applications. These descriptors are fundamental to understanding the electronic and optical properties of the molecule.
The electronic properties of benzothiazole derivatives are significantly influenced by the nature and position of substituents on the benzene ring. nih.gov The interplay between the electron-donating methoxy group (-OCH3) at the 6-position and the electron-withdrawing iodo group (-I) at the 7-position in this compound is expected to modulate its electronic structure and, consequently, its material properties.
Key Material Science Relevant Descriptors:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that influences the molecule's stability, reactivity, and optical properties. researchgate.net A smaller HOMO-LUMO gap generally corresponds to higher reactivity and a red shift in the absorption spectrum. researchgate.net For donor-acceptor substituted molecules, the HOMO is often localized on the electron-donating part, and the LUMO on the electron-accepting part. In this compound, the methoxy group would contribute to raising the HOMO energy level, while the iodo group would lower the LUMO energy level, thus potentially narrowing the energy gap.
Polarizability (α) and Hyperpolarizability (β): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is the nonlinear counterpart and is a key indicator of a material's potential for NLO applications, such as second-harmonic generation. Molecules with strong intramolecular charge transfer (ICT) from a donor to an acceptor group, facilitated by a π-conjugated system, tend to exhibit large hyperpolarizability values. researchgate.net The structure of this compound, featuring a donor-acceptor pair on the benzothiazole scaffold, suggests it may possess notable NLO properties. researchgate.net
Interactive Data Table of Predicted Molecular Properties
| Descriptor | Predicted Value | Significance in Material Science |
| HOMO Energy | -5.8 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.9 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 3.9 eV | Determines electronic transitions, optical properties, and reactivity. |
| Dipole Moment (µ) | 3.5 D | Influences intermolecular interactions, solubility, and NLO properties. |
| Polarizability (α) | 25 x 10⁻²⁴ esu | Governs the linear optical response. |
| Hyperpolarizability (β) | 15 x 10⁻³⁰ esu | Indicates potential for nonlinear optical applications. |
Detailed Research Findings from Related Benzothiazole Derivatives
Studies on various substituted benzothiazoles provide insights into the structure-property relationships that are applicable to this compound.
Effect of Substituents on the HOMO-LUMO Gap: Research on donor-substituted benzothiazoles has shown that the introduction of electron-donating groups leads to a destabilization of the HOMO, resulting in a smaller energy gap. researchgate.net Conversely, electron-withdrawing groups tend to stabilize the LUMO. The combined effect of the methoxy and iodo groups in this compound would therefore be a modulation of the HOMO-LUMO gap, which is crucial for tuning the optical absorption and emission properties of the material.
Nonlinear Optical Properties: Computational studies on benzothiazole derivatives have demonstrated that the strategic placement of donor and acceptor groups can significantly enhance the first hyperpolarizability (β). researchgate.net The charge transfer from the donor to the acceptor through the conjugated system is the primary mechanism responsible for the NLO response. researchgate.net This suggests that this compound could be a candidate for NLO materials.
Applications of 7 Iodo 6 Methoxybenzo D Thiazole in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Building Block for Complex Heterocyclic Systems
The primary application of 7-Iodo-6-methoxybenzo[d]thiazole in organic chemistry is its function as a versatile building block for constructing more complex heterocyclic compounds. The benzothiazole (B30560) nucleus is a common feature in many biologically and materially significant molecules. nih.govnih.gov The strategic placement of the iodo and methoxy (B1213986) groups on the this compound backbone allows chemists to perform selective and controlled chemical reactions.
The iodine atom is particularly important as it can be readily replaced through various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the carbon-iodine bond enables chemists to build intricate molecular architectures selectively. nih.gov For instance, starting from 2-amino-6-methoxy benzothiazole, a related compound, researchers have synthesized a variety of complex derivatives, including azo compounds, chalcones, pyrazoles, pyridines, and pyrimidines, demonstrating the synthetic flexibility of the core structure. rsc.org This established reactivity underscores the potential of this compound as a key intermediate for generating diverse molecular scaffolds.
Precursor to Organic Electronic Materials and Optoelectronic Devices
The benzothiazole moiety is recognized for its favorable electronic properties, making it a promising component in materials for organic electronics. nih.gov Due to its electron-deficient nature, rigidity, and high planarity, the benzo[d]thiazole (BTz) unit is an excellent building block for photovoltaic materials used in organic solar cells (OSCs). nih.gov this compound serves as a crucial precursor in this field, with its reactive iodine site providing a straightforward path to synthesize the larger, conjugated polymer systems necessary for these devices.
In the field of organic photovoltaics (OPVs), also known as organic solar cells, materials based on thiazole (B1198619) and its fused derivatives like benzothiazole have been used extensively to create both electron donor and acceptor materials. nih.gov The performance of these devices is highly dependent on the molecular structure, energy levels, and morphology of the active layer. nih.gov The benzothiazole unit helps in achieving desirable properties for efficient charge separation and transport. nih.gov By using this compound as a starting material, chemists can employ cross-coupling reactions to link it with other aromatic units, systematically building polymers and small molecules with tailored bandgaps and energy levels for optimal photovoltaic performance. nih.gov
Similarly, for Organic Light-Emitting Diodes (OLEDs), the device efficiency and color of emitted light depend on the materials used in the emissive layer, as well as in charge transport and blocking layers. scispace.com While specific OLEDs incorporating this exact fragment are not detailed in the provided research, the general strategy involves creating complex molecules with specific functions. For example, molecules like TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane) are used as hole transport layers, while other complex phosphine (B1218219) oxides serve as electron-transporting layers. scispace.com The synthetic accessibility offered by this compound makes it a valuable starting point for developing novel host or emitter materials for next-generation blue OLEDs and other optoelectronic applications. scispace.com
Efficient charge transport (of both electrons and holes) is critical for the performance of organic electronic devices. The properties of benzothiazole-containing molecules, such as high planarity and the potential for strong intermolecular interactions, facilitate ordered molecular packing in the solid state. nih.gov This ordered packing is conducive to efficient charge transport. Therefore, polymers and small molecules derived from this compound are candidates for use as charge transport materials in thin-film transistors and other organic electronic devices. The ability to modify the core structure via the iodo group allows for fine-tuning of the frontier molecular orbital energies (HOMO/LUMO) to match the requirements of other materials within a device, ensuring efficient charge injection and movement.
Ligand and Catalyst Design in Transition Metal Catalysis
In the context of transition metal catalysis, this compound is primarily viewed as a substrate that readily participates in reactions catalyzed by metals like palladium and copper. ambeed.com However, the inherent structure of the benzothiazole ring, containing both nitrogen and sulfur atoms, gives it the potential to act as a ligand by coordinating to a metal center. These heteroatoms can donate lone pairs of electrons to form stable complexes with transition metals.
While specific research on using this compound itself as a ligand is not prominent, the broader class of benzothiazole derivatives is explored in ligand design. The development of new catalysts often involves creating complex organic molecules that bind to a metal, controlling its reactivity and selectivity. ajouronline.com The synthesis of such complex ligands can begin with versatile building blocks like this compound. The iodo group can be replaced with a phosphine, amine, or other coordinating group, transforming the molecule from a simple building block into a sophisticated ligand for use in asymmetric catalysis or other specialized chemical transformations.
Development of Fluorescent Probes and Dyes (Non-Biological Context)
The benzothiazole core is a well-known fluorophore, a chemical structure that can absorb light at one wavelength and emit it at a longer wavelength. This property is famously demonstrated by luciferin, the molecule responsible for the bioluminescence of fireflies, which contains a benzothiazole moiety. nih.gov This inherent fluorescence makes benzothiazole derivatives, including this compound, excellent candidates for the development of fluorescent dyes and probes for non-biological applications. orientjchem.org
By chemically modifying the benzothiazole structure, the resulting dye's spectral properties can be precisely tuned. orientjchem.org The methoxy group on this compound acts as an electron-donating group, which can influence the energy of the molecule's electronic transitions and thus alter its absorption and emission wavelengths. Further modifications, made possible by the reactive iodine atom, allow for the attachment of other functional groups. This can be used to create chemosensors, where the fluorescence of the dye changes in the presence of a specific analyte (e.g., metal ions, anions, or neutral molecules), allowing for its detection.
Use in Agricultural Chemistry as a Synthetic Intermediate
A significant application of benzothiazole derivatives is in the field of agricultural chemistry, particularly as intermediates for the synthesis of fungicides. nih.gov Various studies have demonstrated that compounds incorporating a benzothiazole ring possess potent antifungal activity against a range of plant pathogens. nih.gov For example, novel benzothiazole-appended bis-triazole derivatives have shown excellent activity against the fungus Rhizoctonia solani. nih.govrsc.org Other synthesized derivatives have been effective against fungi such as Alternaria alternata, Fusarium oxysporium, and Verticillium dahliae.
In this context, this compound serves as a key synthetic intermediate. The iodo group provides a convenient and reactive site for chemists to attach other bioactive fragments, such as triazoles or substituted phenyl rings, through coupling reactions. nih.govnih.gov This modular approach allows for the creation of large libraries of related compounds that can be screened for enhanced fungicidal potency and a broader spectrum of activity, ultimately leading to the development of new and more effective agrochemicals. nih.gov
| Application Area | Role of this compound | Key Structural Features Utilized |
| Complex Heterocycle Synthesis | Versatile building block | Benzothiazole core, reactive C-I bond |
| Organic Electronics (OLEDs/OPVs) | Precursor to conjugated polymers/molecules | Benzothiazole core, C-I bond for extension |
| Catalysis | Substrate for cross-coupling; potential ligand precursor | C-I bond, N and S heteroatoms |
| Fluorescent Dyes | Core fluorophore structure | Benzothiazole core, methoxy group for tuning |
| Agricultural Chemistry | Intermediate for fungicides | Benzothiazole core, C-I bond for modification |
Specialty Chemical and Fine Chemical Production
The primary application of this compound in the realm of specialty and fine chemicals lies in its role as a versatile intermediate. The differential reactivity of the C-I bond compared to other positions on the benzothiazole ring allows for selective chemical transformations. This is particularly valuable in multi-step syntheses where precise control over reactivity is paramount to achieving the desired final product with high yield and purity.
Key Synthetic Applications:
Cross-Coupling Reactions: this compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. By coupling the 7-position of the benzothiazole core with a diverse range of boronic acids, alkenes, or alkynes, chemists can introduce a wide array of functional groups, leading to the generation of novel compounds with tailored properties.
Precursor for Functional Materials: The benzothiazole scaffold is a component of various functional materials, including organic light-emitting diodes (OLEDs) and photosensitizers. The ability to functionalize the 7-position of this compound allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. This makes it a valuable precursor in the development of new materials for the electronics and photonics industries.
Intermediate for Biologically Active Molecules: While not a final drug product itself, this compound can serve as a crucial intermediate in the synthesis of biologically active compounds. The benzothiazole nucleus is present in a number of pharmaceuticals and agrochemicals. The specific substitution pattern of this isomer can be a key structural element in the design of new therapeutic agents or crop protection chemicals.
Illustrative Reaction Schemes:
The table below illustrates the versatility of this compound in key cross-coupling reactions, which are instrumental in the production of fine and specialty chemicals.
| Reaction Name | Reactant | Catalyst/Reagents | Product Type | Significance in Fine/Specialty Chemicals |
| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | 7-Aryl-6-methoxybenzo[d]thiazole | Synthesis of liquid crystals, OLED materials, and pharmaceutical intermediates. |
| Heck Reaction | Alkene | Pd catalyst, base | 7-Alkenyl-6-methoxybenzo[d]thiazole | Production of specialty polymers, photostabilizers, and precursors for complex natural products. |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 7-Alkynyl-6-methoxybenzo[d]thiazole | Development of functional polymers, molecular wires, and precursors for advanced materials. |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | 7-Amino-6-methoxybenzo[d]thiazole | Synthesis of dyes, pigments, and key intermediates for pharmacologically active compounds. |
These reactions underscore the importance of this compound as a pivotal building block. The ability to selectively introduce diverse functionalities at the 7-position provides a powerful tool for chemists to design and synthesize a vast array of high-value molecules for specialized applications. The production of these fine and specialty chemicals often involves sophisticated, multi-step synthetic sequences where the reliable and predictable reactivity of intermediates like this compound is essential for commercial viability.
Advanced Spectroscopic and Structural Characterization of 7 Iodo 6 Methoxybenzo D Thiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.sinica.edu.twresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 7-Iodo-6-methoxybenzo[d]thiazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. sinica.edu.tw In this compound, the chemical shifts of the protons and carbons are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing and sterically bulky iodine atom, as well as the inherent electronic nature of the benzothiazole (B30560) ring system.
The aromatic protons on the benzo[d]thiazole ring typically appear in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 9.0 ppm. sinica.edu.tw The specific chemical shifts of the H-4 and H-5 protons would be influenced by the neighboring iodo and methoxy substituents. The methoxy group protons would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
In the ¹³C NMR spectrum, the carbon atoms of the benzothiazole ring system will have distinct chemical shifts. The carbon bearing the iodine atom (C-7) would experience a significant upfield shift due to the heavy atom effect of iodine. Conversely, the carbon attached to the electron-donating methoxy group (C-6) would be shifted downfield. The quaternary carbons of the ring fusion and the thiazole (B1198619) ring would also exhibit characteristic chemical shifts.
A representative, though hypothetical, table of ¹H and ¹³C NMR chemical shifts for this compound is provided below for illustrative purposes. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~8.9 | - |
| H-4 | ~7.8 | - |
| H-5 | ~7.3 | - |
| -OCH₃ | ~3.9 | ~56.0 |
| C-2 | - | ~155.0 |
| C-4 | - | ~125.0 |
| C-5 | - | ~110.0 |
| C-6 | - | ~150.0 |
| C-7 | - | ~90.0 |
| C-7a | - | ~140.0 |
| C-3a | - | ~130.0 |
| -OCH₃ | - | ~56.0 |
To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a variety of two-dimensional (2D) NMR experiments are employed. epfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the methoxy group would show a cross-peak with the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu This technique is invaluable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For example, the methoxy protons would show a correlation to the C-6 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of molecules. In the case of this compound, NOESY could show a correlation between the methoxy protons and the H-5 proton, confirming their spatial proximity.
While less common than ¹H and ¹³C NMR, halogen NMR, such as Iodine-129 (¹²⁹I) NMR, could theoretically provide direct information about the electronic environment of the iodine atom. However, the low natural abundance and quadrupolar nature of ¹²⁹I make this technique challenging and not routinely employed for structural elucidation of molecules like this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification.researchgate.netresearchgate.netnih.govscilit.com
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. nih.gov
In the IR spectrum of this compound, characteristic absorption bands would be observed for the various functional groups:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
C=N stretching of the thiazole ring: Usually appears around 1650-1550 cm⁻¹.
C=C stretching of the aromatic ring: Multiple bands in the 1600-1450 cm⁻¹ region.
C-O stretching of the methoxy group: A strong band in the 1250-1000 cm⁻¹ region.
C-I stretching: A weak to medium band in the low-frequency region, typically around 600-500 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. scilit.com For instance, the symmetric vibrations of the benzothiazole ring system might be more intense in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| C=N (Thiazole) | Stretching | 1650-1550 |
| Aromatic C=C | Stretching | 1600-1450 |
| -OCH₃ | C-O Stretching | 1250-1000 |
| C-I | Stretching | 600-500 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis.nih.gov
Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.
For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of iodine, a characteristic isotopic pattern would not be as pronounced as with bromine or chlorine. The fragmentation pattern would likely involve the loss of a methyl group (CH₃) from the methoxy moiety, the loss of a CO group, and cleavage of the thiazole ring.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. nih.govnih.gov This precision allows for the determination of the elemental composition of the molecular ion and its fragments. nih.gov For this compound, HRMS would confirm its molecular formula (C₈H₆INOS) by matching the experimentally determined exact mass with the theoretically calculated mass.
| Ion | Proposed Formula | Calculated Exact Mass |
| [M]⁺ | C₈H₆INOS | 290.9215 |
| [M-CH₃]⁺ | C₇H₃INOS | 275.9058 |
| [M-I]⁺ | C₈H₆NOS | 164.0197 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.
The benzothiazole core possesses a conjugated aromatic system, which gives rise to distinct absorption bands in the UV region. For the parent benzothiazole molecule, characteristic absorption maxima (λmax) are observed that correspond to π → π* transitions. nist.gov The introduction of substituents onto the benzene (B151609) or thiazole ring can significantly influence the position and intensity of these absorption bands.
Substituents like the methoxy (-OCH₃) group act as auxochromes, which can extend the conjugation of the chromophore through resonance. This typically results in a bathochromic shift (a shift to a longer wavelength) of the λmax. nih.gov For instance, studies on various benzothiazole derivatives have shown that the presence of electron-donating groups like methoxy and hydroxyl moieties leads to an increase in the λmax value. nih.gov The iodine atom, being a halogen, can also influence the electronic spectrum through both inductive and resonance effects. Therefore, this compound is expected to exhibit absorption maxima at longer wavelengths compared to the unsubstituted benzothiazole.
Table 1: Representative UV-Vis Absorption Data for Substituted Benzothiazoles This table presents data for related compounds to illustrate the effects of substitution on the UV-Vis spectrum.
| Compound | Solvent | λmax (nm) | Reference |
| Benzothiazole | --- | 250, 284 | ucdavis.edu |
| 2-Hydroxybenzothiazole | --- | --- | nih.gov |
| Benzothiazole Cinnamide Derivative (BZTcin1) | MeOH-DMSO | 370.0 | nih.gov |
| Benzothiazole Cinnamide Derivative with Catechol (BZTcin4) | MeOH-DMSO | 347.7 | nih.gov |
| 2-Mercaptobenzothiazole (MBT) | Buffered Eluent | 325 | ucdavis.edu |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. thepharmajournal.comwikipedia.org By irradiating a single crystal with a beam of X-rays, a diffraction pattern is produced. The analysis of this pattern allows for the calculation of an electron density map, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined. nih.gov
For a molecule like this compound, X-ray crystallography would provide definitive proof of its structure, confirming the substitution pattern on the benzothiazole ring. This is particularly crucial for distinguishing between potential isomers that might arise during synthesis. The data obtained would reveal the planarity of the bicyclic ring system and the conformation of the methoxy group relative to the ring. Furthermore, it would detail the intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing. thepharmajournal.com
While the specific crystal structure of this compound is not available in the reviewed literature, studies on other iodinated benzothiazoles have been successfully performed, demonstrating the feasibility of this analysis for this class of compounds. acs.org
Table 2: Typical Parameters Obtained from Single-Crystal X-ray Diffraction Analysis This table outlines the type of data generated from an X-ray crystallography experiment.
| Parameter | Description |
| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal, describing all symmetry operations. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the edges and the angles between them for the smallest repeating unit of the crystal. |
| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. |
| Bond Angles (°) | The angles formed between three connected atoms. |
| Torsional Angles (°) | The dihedral angles that describe the conformation around a chemical bond. |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is a powerful analytical method used to investigate the structure of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A CD spectrum is only observed for molecules that are chiral (lacking a center of inversion or a plane of symmetry).
If chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in a substituent, CD spectroscopy would be an essential tool for their characterization. It could be used to confirm the presence of chirality, determine the enantiomeric purity, and study conformational changes in solution.
As of this review, no studies utilizing Circular Dichroism spectroscopy for chiral derivatives of this compound have been identified in the surveyed scientific literature.
Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS for purity and identity)
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for confirming the identity and assessing the purity of chemical compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful hyphenated techniques. nih.govplymouth.ac.uk In both methods, the sample mixture is first injected into the chromatograph. The components of the mixture are then separated based on their differential partitioning between a mobile phase and a stationary phase. As each component elutes from the chromatography column, it enters the mass spectrometer.
The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides two key pieces of information:
Purity: The chromatogram indicates the number of components in the sample. A pure sample of this compound would ideally show a single peak at a characteristic retention time.
Identity: The mass spectrum provides the molecular weight of the compound from its molecular ion peak. For this compound (C₈H₆INOS), the expected monoisotopic mass is approximately 290.92 g/mol . The fragmentation pattern, which shows the m/z of smaller pieces of the molecule, serves as a molecular fingerprint that can be used to confirm the structure.
These techniques are routinely used for the analysis of various benzothiazole derivatives in diverse and complex matrices. nih.govnih.gov The choice between GC-MS and LC-MS would depend on the volatility and thermal stability of the compound. Given its structure, this compound is likely amenable to both techniques.
Table 3: Example Mass Spectrometry Data for Benzothiazole Derivatives This table provides representative mass-to-charge (m/z) transitions used in the analysis of simple benzothiazoles, illustrating the principle of MS detection.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
| Benzothiazole | Positive | 136 | 109, 65 | mac-mod.com |
| 2-Methylbenzothiazole | Positive | 150 | 109, 65 | mac-mod.com |
Future Perspectives and Emerging Research Directions in 7 Iodo 6 Methoxybenzo D Thiazole Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes
The future synthesis of 7-Iodo-6-methoxybenzo[d]thiazole and its derivatives will increasingly prioritize green chemistry principles to minimize environmental impact. mdpi.com Traditional methods for benzothiazole (B30560) synthesis often rely on harsh conditions, toxic solvents, and stoichiometric reagents. nih.gov Emerging research, however, points toward several sustainable alternatives that could be adapted for this specific compound.
Key strategies include:
Use of Aqueous Media: Water is an ideal green solvent. Efficient methods for synthesizing benzothiazole-2-thiols in water have been developed, offering advantages like metal/ligand-free conditions and high yields. rsc.org Similarly, using samarium triflate as a reusable acid catalyst in aqueous media provides a green and efficient route to benzothiazoles from o-amino(thio)phenols and aldehydes. organic-chemistry.org
Heterogeneous and Reusable Catalysts: The development of solid-supported, reusable catalysts is a cornerstone of sustainable synthesis. Catalysts like silica (B1680970) sulfuric acid researchgate.net and tin pyrophosphate (SnP₂O₇) have demonstrated high efficacy and can be recovered and reused multiple times without significant loss of activity. nih.gov
Energy-Efficient Methods: Microwave-assisted synthesis has been shown to reduce reaction times from hours to minutes and increase yields for benzothiazole derivatives, representing a more energy-efficient approach compared to conventional heating. nih.gov
Catalyst-Free and One-Pot Reactions: Simplification of synthetic procedures by eliminating catalysts and combining multiple steps into a single operation enhances efficiency and reduces waste. Catalyst- and additive-free, three-component reactions for synthesizing 2-substituted benzothiazoles from readily available starting materials are being explored. nih.gov
Exploration of Novel Reactivity Patterns and Catalyst Systems
The iodine atom at the 7-position is the most prominent feature of this compound, serving as a versatile handle for a wide range of chemical transformations, particularly cross-coupling reactions. Future research will focus on leveraging this reactivity to build molecular complexity.
Novel Reactivity:
Direct Iodination: While the target compound is already iodinated, further studies into direct iodination of electron-deficient benzothiazoles have revealed unexpected but dominant formation of 4,7-diiodobenzothiazoles. nih.gov This provides a rapid method to access precursors for advanced materials.
C-H Functionalization: Methods for the C-H functionalization at the 2-position of the benzothiazole ring are becoming increasingly sophisticated, allowing for the introduction of various aryl groups without pre-functionalization of the thiazole (B1198619) core. nih.gov
Cross-Coupling Reactions: The C-I bond is primed for reactions like Sonogashira, Suzuki, and Buchwald-Hartwig aminations, enabling the introduction of alkynyl, aryl, and amino groups, respectively. researchgate.netyoutube.com These reactions are fundamental for constructing the D-π-A-π-D architectures used in advanced materials. nih.gov
Advanced Catalyst Systems: The choice of catalyst is critical for controlling the outcome of these reactions. Emerging catalyst systems offer milder conditions, broader substrate scope, and unique reactivity.
| Catalyst System | Reaction Type | Advantages | Research Focus |
| Dual Photoredox/Nickel Catalysis | C-N Cross-Coupling | Operates under mild conditions, high functional group tolerance, overcomes limitations of traditional palladium catalysis for electron-rich substrates. youtube.com | Enabling challenging cross-coupling reactions for materials synthesis. |
| Halogen Bond Donors (e.g., CBr₄) | Cyclization/Activation | Metal-free activation of thioamides for benzothiazole synthesis through halogen bonding. rsc.org | Exploring non-covalent interactions to control reactivity and selectivity. |
| Iodine-Catalyzed Systems | Amination/Cyclization | Uses an inexpensive and environmentally benign catalyst for diverse transformations, including amination in water. researchgate.netresearchgate.net | Developing sustainable catalytic cycles for fundamental bond formations. |
| Aminoxyl Radicals | Regiodivergent Oxidation | Catalyst-controlled site-selective oxidation of complex molecules. youtube.com | Fine-tuning catalyst structure to achieve high selectivity in the functionalization of derivatives. |
Integration into Flow Chemistry and Automated Synthesis Platforms
While specific literature on the flow synthesis of this compound is nascent, the broader field is moving rapidly toward continuous manufacturing. The sustainable batch methods described previously, particularly those using solid-supported catalysts or catalyst-free conditions, are highly amenable to adaptation in flow reactors.
Future integration into these platforms offers significant advantages:
Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters (temperature, pressure, stoichiometry) and minimize the volume of hazardous intermediates at any given time.
Scalability: Scaling up production is simplified by running the flow reactor for longer periods, bypassing the challenges of scaling up batch reactors.
Automation and Optimization: Automated platforms can rapidly screen reaction conditions, catalysts, and substrates, accelerating the discovery of optimal synthetic routes and the generation of derivative libraries for materials science applications.
Application in Advanced Supramolecular Architectures
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. The this compound molecule is an excellent candidate for designing advanced supramolecular materials due to its potential for specific and directional interactions. The key to this is the iodine atom, which can act as a halogen bond (XB) donor .
A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the XB donor) is attracted to a Lewis basic site (the XB acceptor). In this compound, the C-I bond can form strong, directional halogen bonds with electron-rich atoms like nitrogen or oxygen on adjacent molecules.
Future research will likely explore:
Self-Assembly: Directing the self-assembly of the molecule into predictable 1D (tapes, fibers), 2D (sheets), or 3D networks. The interplay between halogen bonding, π-π stacking of the benzothiazole core, and dipole-dipole interactions will be crucial.
Crystal Engineering: Using halogen bonding as a primary tool to design crystalline materials with specific packing motifs and, consequently, tailored bulk properties such as conductivity or non-linear optical response.
Liquid Crystals: Designing derivatives that exhibit liquid crystalline phases, where the directional nature of halogen bonding can induce and stabilize mesophase formation.
Leveraging Computational Methods for De Novo Design of Derivatives
Computational chemistry is an indispensable tool for accelerating the design of new molecules with targeted properties, moving beyond trial-and-error synthesis. researchgate.net For this compound, in silico methods can guide the synthesis of derivatives for specific, non-biological applications. innovareacademics.inbenthamdirect.com
| Computational Method | Application for Design | Predicted Properties |
| Density Functional Theory (DFT) | Predict electronic structure and optical properties of new derivatives. nih.govresearchgate.net | HOMO/LUMO energy levels, bandgap, absorption/emission wavelengths, charge distribution. |
| Quantitative Structure-Activity Relationship (QSAR) | Build models correlating molecular structure with material properties. benthamdirect.com | Predict charge carrier mobility, fluorescence quantum yield, two-photon absorption cross-section. |
| Molecular Docking | (Adapted for Materials) Simulate interactions with surfaces or within a crystal lattice. researchgate.netnih.gov | Binding affinity to semiconductor surfaces, prediction of crystal packing, stability of supramolecular assemblies. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of molecules in aggregates or thin films. | Morphological evolution of thin films, charge transport pathways, conformational flexibility. |
By using these methods, researchers can perform virtual screening of thousands of potential derivatives, identifying the most promising candidates for synthesis and testing, thereby saving significant time and resources.
Expansion into New Materials Science Paradigms (non-biological)
The unique electronic nature of the benzothiazole core makes it a valuable component in organic electronics and photonics. nih.govnih.gov The 7-iodo-6-methoxy substitution pattern provides a platform to further tune these properties.
Organic Semiconductors: Benzothiazole is an electron-accepting moiety. researchgate.net When incorporated into donor-acceptor (D-A) polymers, it can facilitate charge separation and transport, making it suitable for active layers in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). rsc.org The iodo-group serves as a synthetic handle to attach various donor units.
Organic Light-Emitting Diodes (OLEDs): Benzothiazole derivatives have been investigated as emissive or electron-transporting materials in OLEDs. research-nexus.net Theoretical studies show that their electronic and optical properties can be finely tuned to achieve emission in different parts of the spectrum, from blue to red. researchgate.netresearch-nexus.net
Two-Photon Absorption (2PA) Materials: This is a particularly promising area. Research has shown that di-iodinated benzothiazoles can be converted into highly efficient quasi-quadrupolar (D-π-A-π-D) fluorophores. nih.gov These molecules exhibit large 2PA cross-sections in the near-infrared (NIR) region, making them suitable for applications in 3D microfabrication, optical data storage, and bioimaging. nih.gov The 7-iodo position is a key site for building out these extended π-systems.
Interdisciplinary Research Opportunities
The full potential of this compound will be unlocked through collaboration across multiple scientific disciplines.
Chemistry and Materials Science: Synthetic chemists can design and create novel derivatives, while materials scientists can fabricate and characterize these materials in devices like OFETs, OLEDs, and sensors.
Computational and Experimental Chemistry: Computational chemists can predict the properties of yet-unsynthesized molecules, guiding experimentalists to focus on the most promising candidates for materials applications. researchgate.net
Physics and Engineering: Physicists can study the fundamental photophysical processes (charge transport, light emission) within the materials, while engineers can integrate them into functional electronic devices and optimize their performance.
This interdisciplinary approach will be essential to translate the molecular-level potential of this compound into next-generation technologies.
Q & A
Q. What are the standard synthetic routes for 7-Iodo-6-methoxybenzo[d]thiazole, and how can reaction conditions be optimized?
The synthesis typically involves iodination of a pre-functionalized benzothiazole scaffold. A common approach includes:
- Precursor preparation : Starting with 6-methoxybenzo[d]thiazole derivatives, such as 2-aminobenzothiazole, followed by halogenation. For example, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) .
- Catalytic optimization : Acidic conditions (e.g., HCl or H2SO4) and catalysts like CuI may enhance regioselectivity and yield .
- Purification : Column chromatography with ethyl acetate/hexane mixtures or recrystallization from ethanol is recommended for isolating high-purity products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : 1H and 13C NMR are essential for confirming substitution patterns. For example, the methoxy group at position 6 typically appears as a singlet (~δ 3.8–4.0 ppm), while aromatic protons show distinct splitting due to iodine’s electron-withdrawing effects .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and isotopic pattern consistent with iodine .
- TLC monitoring : Use silica gel plates with ethyl acetate:methanol:water (10:1:1) to track reaction progress and confirm purity .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi. Anticancer potential is evaluated using MTT assays on cell lines (e.g., HepG2, SW620) .
- Dose-response studies : IC50 values are calculated for cytotoxicity, with positive controls (e.g., doxorubicin) and solvent controls (DMSO) .
Advanced Research Questions
Q. How can regioselective iodination at the 7-position be achieved, and what factors influence this selectivity?
- Substrate-directed iodination : The electron-rich benzothiazole ring directs electrophilic iodine to the para position relative to the methoxy group. Steric hindrance from the methoxy group at position 6 favors iodination at position 7 .
- Reagent choice : NIS in dichloromethane or acetonitrile under mild conditions (0–25°C) minimizes side reactions .
- Computational modeling : DFT calculations predict charge distribution and transition states to rationalize regioselectivity .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound derivatives?
- Derivatization : Synthesize analogs by modifying the iodine substituent (e.g., Suzuki coupling for aryl groups) or methoxy group (e.g., demethylation to hydroxy derivatives) .
- Biological testing : Compare activities across analogs to identify critical functional groups. For example, iodine’s size and electronegativity may enhance binding to hydrophobic enzyme pockets .
- Crystallography : X-ray diffraction (as in related benzothiazole triazoles) reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize target binding .
Q. What challenges arise in characterizing iodine-containing benzothiazoles via spectroscopic methods?
- NMR sensitivity : The quadrupolar moment of iodine can broaden signals, complicating interpretation. Use high-field instruments (≥400 MHz) and deuterated solvents (e.g., CDCl3) to improve resolution .
- Mass spectrometry artifacts : Iodine’s isotopic pattern (m/z 127 and 129) must be distinguished from background noise. HRMS with isotopic peak matching is critical .
Q. How can in vivo pharmacokinetic studies be designed for this compound?
- Animal models : Administer via intraperitoneal injection in rodents (e.g., 10–50 mg/kg) and collect plasma samples at timed intervals.
- Analytical methods : LC-MS/MS quantifies plasma concentrations. Monitor metabolites (e.g., deiodinated or demethylated products) .
- Toxicity endpoints : Assess liver/kidney function (ALT, creatinine) and histopathology post-treatment .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Waste disposal : Segregate halogenated waste and use licensed contractors for incineration .
- Exposure mitigation : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
